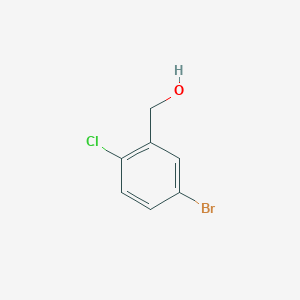

5-Bromo-2-chlorobenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBQPIVMBDOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408070 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149965-40-2 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chlorobenzyl Alcohol

Established Synthetic Routes and Preparative Strategies

The preparation of 5-bromo-2-chlorobenzyl alcohol can be approached through direct synthesis from specifically substituted aromatic compounds or by modifying functional groups on a pre-existing benzyl (B1604629) alcohol framework.

Direct Synthesis Approaches from Aromatic Precursors

A primary route to this compound involves the reduction of 5-bromo-2-chlorobenzoic acid. A common method employs a sodium borohydride (B1222165)/sulfuric acid system, which is considered safer than borane-based reductions and more cost-effective than methods using iodine. This reduction can achieve a yield of up to 95%. guidechem.com A patent has described a similar reduction of 5-bromo-2-chlorobenzoic acid to this compound with a 75% yield after 12 hours.

Another approach starts with the bromination of 2-chlorotoluene. The resulting 5-bromo-2-chlorotoluene (B1269892) can then be converted to the benzyl alcohol, though the specific conditions for this final step are not detailed in the provided search results.

Functional Group Interconversions Leading to the Benzyl Alcohol Moiety

Functional group interconversion is a common strategy in organic synthesis. For instance, the aldehyde group of 5-bromo-2-chlorobenzaldehyde (B64787) can be selectively reduced to a primary alcohol using sodium borohydride in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF) or ethanol, leaving the chlorine and bromine substituents intact.

Alternatively, 5-bromo-2-chlorobenzoyl chloride can be used as a starting material. biosynth.com This acyl chloride can be reduced to the corresponding benzyl alcohol. While the direct reduction of this specific acyl chloride to the alcohol is not explicitly detailed, the reduction of diarylketones, which can be formed from such acyl chlorides, to the corresponding methylene (B1212753) derivatives is a related transformation. acs.org

Regioselective Halogenation Strategies

The precise placement of bromine and chlorine atoms on the aromatic ring is crucial for the synthesis of this compound. This is achieved through carefully controlled halogenation reactions.

Directed Bromination Techniques

The synthesis of the precursor 5-bromo-2-chlorobenzoic acid often involves the bromination of 2-chlorobenzoic acid. To achieve high regioselectivity and favor the formation of the 5-bromo isomer over the 3-bromo byproduct, specific catalytic systems are employed. One patented method utilizes an N-bromosuccinimide (NBS)/sulfuric acid system with a catalyst containing sulfur, such as sodium sulfide, sodium sulfite, or potassium sulfide. google.com This approach significantly improves the ratio of 5-bromo-2-chlorobenzoic acid to 3-bromo-2-chlorobenzoic acid to 18:1. guidechem.com Another method uses dibromo-amino silica (B1680970) gel as the bromination reagent and ferric triflate as a catalyst, which also demonstrates high regioselectivity. google.com

Electrochemical methods have also been developed for the site-directed nuclear bromination of aromatic compounds, offering high yields and regioselectivity for the para position. cecri.res.in

Selective Chlorination Protocols

While the focus is often on bromination, the initial chlorination to produce the 2-chloro-substituted precursor is also a critical step. The chlorination of toluene, for example, can be catalyzed by a FeCl3-loaded macroporous metal silica gel catalyst to produce o-chlorotoluene with good selectivity. google.com For phenols, para-selective chlorination has been achieved using sulphuryl chloride in the presence of various sulfur-containing catalysts and a Lewis acid. mdpi.com While not directly applied to the synthesis of this compound in the provided results, these selective chlorination methods are relevant to the synthesis of the necessary precursors.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is key to maximizing the yield and purity of this compound.

For the reduction of 5-bromo-2-chlorobenzoic acid using sodium borohydride, a key parameter is the use of a sulfuric acid system which has been shown to provide yields up to 95%. guidechem.com In a patented method for a similar reduction, the reaction was carried out for 12 hours to achieve a 75% yield.

In the bromination of 2-chlorobenzoic acid, the choice of catalyst is critical for yield and selectivity. The use of a sulfur-containing catalyst in an NBS/sulfuric acid system not only increases the desired isomer ratio but also simplifies the purification process. guidechem.comgoogle.com Similarly, using dibromo-amino silica gel as a brominating agent leads to high product yield (≥95%) and purity (≥99.8%). google.com

The table below summarizes various synthetic strategies and their reported yields for obtaining this compound and its immediate precursors.

| Starting Material | Reagents/Catalyst | Product | Yield (%) |

| 5-Bromo-2-chlorobenzoic acid | Sodium borohydride/sulfuric acid | This compound | up to 95% guidechem.com |

| 5-Bromo-2-chlorobenzoic acid | Not specified | This compound | 75% |

| 2-Chlorobenzoic acid | NBS/sulfuric acid, sulfur-containing catalyst | 5-Bromo-2-chlorobenzoic acid | Not specified, but high selectivity guidechem.comgoogle.com |

| 2-Chlorobenzoic acid | Dibromo-amino silica gel/ferric triflate | 5-Bromo-2-chlorobenzoic acid | ≥95% google.com |

Catalytic Systems in the Synthesis of Halogenated Benzyl Alcohols

The synthesis and subsequent reactions of halogenated benzyl alcohols are often facilitated by various catalytic systems. These catalysts are crucial for controlling reaction conditions, improving yields, and enhancing selectivity. While some systems are used in the direct formation of benzyl alcohols, many are employed in reactions where halogenated benzyl alcohols are either reactants or products, illustrating the broader catalytic landscape.

Iron(II/III) chloride, for example, has been used to catalyze the symmetrical and nonsymmetrical etherification of a variety of benzyl alcohols. acs.org This approach is highlighted as an eco-friendly method, particularly when using propylene (B89431) carbonate as a green, recyclable solvent. acs.org For the reverse reaction, the oxidation of this compound to 5-bromo-2-chlorobenzaldehyde, a catalytic system of sodium hypochlorite (B82951) (NaClO) and TEMPO (tetramethyl pyridine) is effective. guidechem.comgoogle.com This method is advantageous as it avoids the use of heavy metals like chromium and operates at mild temperatures (0-10°C), reducing energy consumption. guidechem.com

Other catalytic systems relevant to reactions involving benzyl alcohols include:

Indium(III) chloride (InCl₃): Used for the efficient reaction of benzylic alcohols with chlorodimethylsilane (B94632) to produce the corresponding organic chlorides. organic-chemistry.org

N-bromosuccinimide (NBS): Employed as a catalyst in the synthesis of bis(indolyl)methanes from primary alcohols, including halogenated benzyl alcohols, demonstrating yields of over 90%. researchgate.net

Ruthenium, Osmium, Rhenium, and Iridium complexes: These homogeneous catalysts have shown good performance in the coupling of alcohols to form esters. researchgate.net

| Catalytic System | Reaction Type | Application Example | Reference |

| Sodium Borohydride / Sulfuric Acid | Reduction | Synthesis of this compound from 5-bromo-2-chlorobenzoic acid. | guidechem.com, google.com |

| NaClO / TEMPO | Oxidation | Oxidation of this compound to 5-bromo-2-chlorobenzaldehyde. | guidechem.com, google.com |

| Iron(II/III) Chloride | Etherification | Symmetrical and nonsymmetrical etherification of various substituted benzyl alcohols. | acs.org |

| Indium(III) Chloride (InCl₃) | Chlorination | Reaction of benzylic alcohols with chlorodimethylsilane to yield organic chlorides. | organic-chemistry.org |

| N-bromosuccinimide (NBS) | Condensation | Synthesis of bis(indolyl)methanes from primary benzyl alcohols. | researchgate.net |

| Homogeneous Ru, Os, Re, Ir catalysts | Dehydrogenative Coupling | Coupling of primary alcohols to synthesize esters. | researchgate.net |

High-Selectivity Synthesis Approaches and Impurity Minimization

The purity of this compound is highly dependent on the purity of its precursor, most commonly 5-bromo-2-chlorobenzoic acid. Therefore, high-selectivity synthesis methods focus on the preparation of this key starting material, aiming to minimize the formation of unwanted isomers.

A significant challenge in the synthesis of 5-bromo-2-chlorobenzoic acid is controlling the position of bromination on the 2-chlorobenzoic acid ring. Traditional bromination methods can lead to a mixture of isomers, particularly the 3-bromo and 5-bromo products, which are difficult to separate. google.com

To address this, a high-selectivity method utilizes an N-bromosuccinimide (NBS)/sulfuric acid system . guidechem.comgoogle.com This approach significantly improves the regioselectivity of the bromination reaction. It has been reported to increase the ratio of the desired 5-Bromo-2-chlorobenzoic acid to the undesired 3-Bromo-2-chlorobenzoic acid to as high as 18:1. guidechem.com Subsequent purification, such as a single solvent recrystallization, can result in a final purity exceeding 99%. guidechem.com

Further refinement of this method involves the addition of a specific catalyst to the NBS/sulfuric acid system to suppress the formation of other impurities, such as 4-bromo-2-chlorobenzoic acid. google.com A patent describes the use of a sulfur-containing salt with reducing properties, like sodium sulfite, as a catalyst in the reaction. google.com This addition effectively inhibits the generation of the 4-bromo isomer, leading to a high-purity product that requires less intensive refining. google.com

An alternative high-selectivity strategy involves starting with a different precursor, 2-chlorobenzonitrile . google.com In this method, the strong directing effect of the cyano group guides the bromination reaction to the 5-position with high selectivity. google.com The resulting 5-bromo-2-chlorobenzonitrile (B107219) is then hydrolyzed under alkaline conditions to produce 5-bromo-2-chlorobenzoic acid. google.com This process is reported to achieve yields of over 80% and a high-performance liquid chromatography (HPLC) purity of over 99%. google.comscribd.com

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Key Outcome | Reference |

| Selective Bromination | 2-Chlorobenzoic Acid | NBS / Sulfuric Acid | Increases ratio of 5-bromo to 3-bromo isomer to 18:1. | guidechem.com |

| Catalyzed Selective Bromination | 2-Chlorobenzoic Acid | NBS / Sulfuric Acid / Sodium Sulfite | Inhibits the formation of 4-bromo-2-chlorobenzoic acid impurity. | google.com |

| Directed Bromination & Hydrolysis | 2-Chlorobenzonitrile | Brominating agent, then hydrolysis | Utilizes the cyano group's directing effect for high selectivity; yields >80%, purity >99%. | google.com, scribd.com |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Chlorobenzyl Alcohol

Aromatic Substitution Reactions

The benzene (B151609) ring in 5-bromo-2-chlorobenzyl alcohol is substituted with two deactivating, ortho-, para-directing halogen atoms and one activating, ortho-, para-directing hydroxymethyl group. The interplay of these substituent effects determines the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate and position of the electrophilic attack are significantly influenced by the electronic properties of the substituents already present on the ring.

In this compound, the substituents are:

-Cl (at C2): A halogen, which is deactivating due to its strong electron-withdrawing inductive effect, but ortho-, para-directing because of the electron-donating resonance effect of its lone pairs.

-Br (at C5): Similar to chlorine, bromine is a deactivating, ortho-, para-directing group.

-CH₂OH (at C1): The hydroxymethyl group is generally considered a weakly activating, ortho-, para-directing group. It is less activating than an alkyl group due to the electronegativity of the oxygen, but it still donates electron density to the ring via hyperconjugation and weak induction.

The directing effects of these groups converge to determine the most probable sites for electrophilic attack. The chlorine at C2 directs to C4 (para) and C6 (ortho). The bromine at C5 directs to C2 (occupied), C4 (ortho), and C6 (ortho). The hydroxymethyl group at C1 directs to C2 (occupied), C4 (para), and C6 (ortho).

Based on the consensus of these directing effects, the positions most activated towards electrophilic attack are C4 and C6. Therefore, in typical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions, substitution is expected to occur preferentially at these positions, leading to the formation of 1-(hydroxymethyl)-2-chloro-4-(electrophile)-5-bromobenzene or 1-(hydroxymethyl)-2-chloro-5-bromo-6-(electrophile)benzene. The exact ratio of these products would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on established principles of substituent directing effects.

| Position | Directing Influence from -CH₂OH (C1) | Directing Influence from -Cl (C2) | Directing Influence from -Br (C5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | meta | ortho | meta | Low |

| C4 | para | meta | ortho | High |

| C6 | ortho | para | ortho | High |

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally less common than EAS because the electron-rich nature of the benzene ring repels nucleophiles. Such reactions typically require either the presence of strong electron-withdrawing groups on the ring or extremely harsh reaction conditions.

The most common mechanism is the SNAr (addition-elimination) pathway. This mechanism is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. This compound lacks any strong electron-withdrawing groups; the substituents present are either weakly activating or deactivating halogens. Consequently, it is not expected to undergo NAS via the SNAr

Reactions Involving the Hydroxyl Functional Group

Esterification and Etherification Protocols

The hydroxyl group of this compound readily undergoes esterification and etherification, common reactions for primary alcohols.

Etherification: The synthesis of ethers from this compound can be accomplished via protocols such as the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, the reaction of this compound with an alkyl halide in the presence of a strong base like sodium hydride would yield the corresponding ether. The strategic placement of the bromo and chloro groups makes this compound a useful intermediate in the synthesis of more complex molecules, such as 4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether. multichemexports.com

Nucleophilic Reactivity of the Hydroxyl Group

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to attack various electrophilic centers. However, the hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate). Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles.

Halogen-Specific Reactivity and Transformations

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of this compound allows for selective and sequential transformations, a key feature in the design of complex multi-step syntheses.

Dehalogenation Reactions

The removal of halogen atoms from the aromatic ring can be achieved through dehalogenation reactions.

Electroreductive dehalogenation is a method used to cleave carbon-halogen bonds. This process involves the transfer of electrons to the haloaromatic compound, leading to the formation of a radical anion. This intermediate then expels a halide ion to form an aryl radical, which is subsequently reduced and protonated to yield the dehalogenated product. Studies on similar molecules, such as 5-bromo-2-chlorobenzoic acid, have shown that the dehalogenation process is a sequence of halide expulsion and hydrogen addition. The initial electron transfer to form a radical anion is a key step in this mechanism.

In molecules containing both bromine and chlorine atoms, the carbon-bromine bond is generally weaker and more easily reduced than the carbon-chlorine bond. This difference in bond strength allows for the preferential cleavage of the C-Br bond under specific reaction conditions. In the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid, the C-Br bond is observed to break first. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This principle of selective dehalogenation is a powerful tool in organic synthesis, enabling the stepwise functionalization of polyhalogenated aromatic compounds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine and chlorine atoms on this compound serve as handles for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for selective coupling at the bromine-substituted position.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.comlibretexts.orgrsc.org Due to the greater reactivity of the C-Br bond, this compound is expected to selectively couple with an arylboronic acid at the 5-position.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govbeilstein-journals.orgwikipedia.orgresearchgate.net Similar to the Suzuki reaction, the Heck reaction with this compound would be expected to occur preferentially at the C-Br bond.

Sonogashira Reaction: The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, in the presence of a base. organic-chemistry.orgacs.orglibretexts.orgacs.orgucsb.edu This reaction would also be expected to proceed selectively at the C-Br bond of this compound.

While specific examples of these cross-coupling reactions with this compound are not extensively detailed in the readily available scientific literature, the established principles of cross-coupling chemistry strongly suggest that selective functionalization at the bromine-bearing carbon is highly feasible. The following table provides a hypothetical representation of the expected products from these reactions.

| Reaction | Coupling Partner | Expected Product |

|---|---|---|

| Suzuki | Phenylboronic Acid | 5-Phenyl-2-chlorobenzyl alcohol |

| Heck | Styrene | 5-(2-Phenylethenyl)-2-chlorobenzyl alcohol |

| Sonogashira | Phenylacetylene | 5-(2-Phenylethynyl)-2-chlorobenzyl alcohol |

Mechanistic Investigations of Reaction Pathways of this compound

The reactivity of this compound is governed by the interplay of its functional groups—the hydroxymethyl, bromo, and chloro substituents—on the benzene ring. Understanding the mechanistic pathways of its reactions is crucial for controlling product formation and optimizing reaction conditions. This section delves into the electron transfer processes during its oxidation, the role of radical intermediates in its dehalogenation, and the influence of solvents on its reaction kinetics and selectivity.

Electron Transfer Processes in Oxidations

In many oxidation reactions of benzyl (B1604629) alcohols, a key step involves the transfer of a hydride ion from the benzylic carbon to the oxidant. oup.com For instance, studies on the oxidation of various substituted benzyl alcohols have shown that the reaction rates are sensitive to the electronic properties of the substituents on the aromatic ring. A Hammett analysis, which correlates reaction rates with substituent constants (σ), can provide insight into the charge distribution in the transition state. For oxidations proceeding via a hydride transfer mechanism, a negative ρ value (the reaction constant) indicates the development of positive charge at the benzylic carbon in the transition state. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would be expected to destabilize such a transition state, thus slowing down the rate of oxidation compared to unsubstituted benzyl alcohol.

Alternatively, oxidation can be initiated by a single-electron transfer from the benzyl alcohol to the oxidant, forming a radical cation intermediate. The stability of this intermediate is also influenced by the substituents. While electron-donating groups would stabilize a radical cation, the electron-withdrawing bromo and chloro groups in this compound would make its formation less favorable.

Mechanistic studies on the oxidation of substituted benzyl alcohols using reagents like trichloroisocyanuric acid have indicated that the mechanism can shift depending on the substituents. For substrates with strong electron-withdrawing groups, the reaction may proceed through the formation of a benzyl hypochlorite (B82951) intermediate followed by hydrogen abstraction. researchgate.net

Table 1: Relative Oxidation Rates of Substituted Benzyl Alcohols (Illustrative)

This table provides illustrative data based on general principles of substituent effects on benzyl alcohol oxidation, showing that electron-withdrawing groups tend to decrease the reaction rate.

Radical Intermediates in Dehalogenation

The carbon-halogen bonds in this compound can be cleaved under reductive conditions, a process known as dehalogenation. This reaction often proceeds through radical intermediates, particularly when initiated by electron transfer or photochemical methods. The relative ease of cleavage of the C-Br and C-Cl bonds is a key aspect of the reactivity of this molecule.

The bond dissociation energy for a C-Br bond is generally lower than that of a C-Cl bond, meaning the C-Br bond is typically cleaved more readily. wikipedia.org In the case of this compound, reductive dehalogenation is expected to occur selectively at the C-Br bond first.

A common mechanism for dehalogenation involves the transfer of an electron to the aromatic ring to form a radical anion. This radical anion is unstable and can eliminate a halide ion to form an aryl radical. This aryl radical can then abstract a hydrogen atom from a hydrogen donor to yield the dehalogenated product.

A study on the electroreductive dehalogenation of the closely related compound 5-bromo-2-chlorobenzoic acid provides strong evidence for this stepwise mechanism. electrochemsci.org The process was shown to occur sequentially, with the C-Br bond breaking first to form a 2-chlorobenzoic acid intermediate, which is then further reduced to benzoic acid. electrochemsci.org This suggests that the dehalogenation of this compound would likely proceed via the formation of a 2-chlorobenzyl alcohol intermediate.

The proposed pathway is as follows:

Electron Transfer: An electron is added to the this compound molecule to form a radical anion.

Bromide Elimination: The radical anion undergoes fragmentation, cleaving the weaker C-Br bond to form a bromide ion and a 2-chlorobenzyl radical.

Hydrogen Abstraction: The 2-chlorobenzyl radical abstracts a hydrogen atom from the solvent or another hydrogen donor to form 2-chlorobenzyl alcohol.

Further Reduction (optional): The 2-chlorobenzyl alcohol can then undergo a similar sequence of electron transfer, chloride elimination, and hydrogen abstraction to yield benzyl alcohol.

Table 2: Bond Dissociation Energies of Carbon-Halogen Bonds in Aromatic Compounds

This table illustrates the general trend of C-Br bonds being weaker than C-Cl bonds in aromatic systems, supporting the selective cleavage of the C-Br bond in dehalogenation reactions.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics and selectivity of reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.

In oxidation reactions, the polarity of the solvent can affect the rates of reactions proceeding through charged intermediates or transition states. For reactions involving electron transfer, polar solvents can facilitate charge separation and stabilize the resulting ions, thereby accelerating the reaction. For example, in the oxidation of 2-chlorobenzyl alcohol using MgFe₂O₄ nanoparticles as a catalyst, water was found to be the most effective solvent, leading to the highest yield of the corresponding aldehyde. researchgate.net This suggests that for the oxidation of this compound, polar protic solvents might also enhance the reaction rate.

Furthermore, the selectivity of a reaction can be tuned by the choice of solvent. For instance, in a reaction where both oxidation of the alcohol and dehalogenation are possible, the solvent could potentially favor one pathway over the other. A non-polar, aprotic solvent might suppress ionic reaction pathways, while a protic solvent could promote them.

Table 3: Effect of Solvent on the Oxidation of 2-chlorobenzyl alcohol (Illustrative)

This table is based on findings for the oxidation of 2-chlorobenzyl alcohol and illustrates the significant impact solvent polarity can have on reaction outcomes. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data for the structural confirmation of 5-Bromo-2-chlorobenzyl alcohol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the benzylic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine substituents on the benzene (B151609) ring. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons. The benzylic methylene (B1212753) protons (—CH₂OH) would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, integrating to two protons. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, one would expect to observe signals for the six aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are significantly affected by the halogen substituents. The carbon atom bonded to the chlorine atom (C2) would be shifted downfield, as would the carbon atom bonded to the bromine atom (C5). The benzylic carbon (—CH₂OH) would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | ~7.2-7.6 | - |

| -CH₂OH | ~4.7 | - |

| -OH | Variable | - |

| Aromatic C | - | ~120-140 |

| -CH₂OH | - | ~63 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. The aromatic ring vibrations, particularly the ring breathing mode, often give a strong signal in the Raman spectrum. The symmetric C-H stretching vibrations and the C-C stretching vibrations would also be observable. While the O-H stretch is typically weak in Raman spectra, other functional group vibrations would be complementary to the IR data.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |

| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 | 1450-1600 |

| C-O Stretch (alcohol) | ~1050 | ~1050 |

| C-Cl Stretch | 600-800 | 600-800 |

| C-Br Stretch | 500-600 | 500-600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak would be accompanied by isotopic peaks (M+2, M+4) with characteristic intensity ratios, reflecting the natural abundance of the isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for benzyl (B1604629) alcohols is the loss of a hydrogen atom to form a stable benzylic cation. Another prominent fragmentation would be the loss of the hydroxyl radical (•OH) or a water molecule (H₂O). Alpha-cleavage, involving the cleavage of the bond between the aromatic ring and the benzylic carbon, could also occur, leading to the formation of a hydroxymethyl radical and a bromochlorophenyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ | [C₇H₆BrClO]⁺ | 220/222/224 |

| [M-H]⁺ | [C₇H₅BrClO]⁺ | 219/221/223 |

| [M-OH]⁺ | [C₇H₆BrCl]⁺ | 203/205/207 |

| [M-H₂O]⁺ | [C₇H₅BrCl]⁺ | 202/204/206 |

| [M-CH₂OH]⁺ | [C₆H₃BrCl]⁺ | 189/191/193 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and halogen bonding.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were grown, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. It would also elucidate how the molecules pack in the crystal lattice, potentially highlighting the role of the hydroxyl group in forming hydrogen-bonded networks and the influence of the halogen atoms on the crystal packing through halogen bonding or other non-covalent interactions. Such data would be invaluable for understanding the solid-state properties of this compound.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. From DFT calculations, numerous properties can be derived, including optimized molecular geometry, electronic distribution, and descriptors of chemical reactivity.

For a molecule like 5-Bromo-2-chlorobenzyl alcohol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis. nih.gov This process determines the lowest-energy three-dimensional arrangement of atoms.

Molecular Electrostatic Potential (MEP): An important output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, which is crucial for predicting how it will interact with other species. theaic.org For this compound, the MEP would show regions of negative potential (electron-rich), likely concentrated around the electronegative oxygen, chlorine, and bromine atoms, as well as the π-system of the benzene (B151609) ring. Regions of positive potential (electron-poor) would be expected around the hydroxyl and methylene (B1212753) protons. These positive and negative regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, the negative potential near the oxygen atom highlights its role in hydrogen bonding. theaic.org

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic nature. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

This interactive table outlines key global reactivity descriptors calculated from DFT. These values help in quantifying the molecule's stability and reactivity.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and predicting its behavior in chemical reactions. theaic.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and non-covalent interactions.

Conformational Analysis: The primary alcohol group (-CH₂OH) in this compound is not rigidly fixed. It can rotate around the bond connecting it to the benzene ring. Studies on substituted benzyl (B1604629) alcohols have shown that ortho-substituents, such as the chlorine atom in this case, significantly influence the preferred conformation. rsc.org For ortho-halogenated benzyl alcohols, conformations that allow for an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom (OH···Cl) are often energetically favored. rsc.org MD simulations could map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. These simulations would reveal whether the molecule exists predominantly in a single conformation or as a dynamic equilibrium of multiple forms.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations are essential for understanding how molecules of this compound interact with each other and with solvent molecules. A key interaction would be intermolecular hydrogen bonding, where the hydroxyl group of one molecule acts as a hydrogen bond donor to an electronegative atom (oxygen, bromine, or chlorine) of a neighboring molecule. MD simulations performed on crystals of p-chloro and p-bromobenzyl alcohol have shown that hydrogen-bonded chains are a defining characteristic of their structure. researcher.life Similar O-H···O hydrogen-bonded networks would be expected for this compound. Furthermore, simulations can reveal weaker, yet significant, interactions such as halogen bonding (where the Br or Cl atom acts as an electrophilic region) and π-π stacking between the aromatic rings. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity or biological activity.

For a series of substituted benzyl alcohols, including this compound, a QSRR model could be developed to predict a specific outcome, such as reaction rates or toxicity. For example, QSAR (the 'A' standing for Activity) analyses on benzyl alcohols have shown that their toxicity in certain biological systems correlates strongly with hydrophobicity, a property that can be calculated as the partition coefficient (log P). nih.govresearchgate.net

To build a QSRR model for this compound and its analogs, the following steps would be taken:

Data Set Compilation: A set of benzyl alcohol derivatives with known experimental reactivity data would be assembled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies from DFT).

Model Building: Using statistical methods like multiple linear regression, a mathematical equation is developed that links a selection of the most relevant descriptors to the observed reactivity. nih.gov

Such a model could reveal, for instance, that the reactivity is governed by a combination of steric effects from the ortho-chlorine and electronic effects from both the bromine and chlorine substituents.

Analysis of Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). It is a direct measure of bond strength. For this compound, the BDEs of the C-Br and C-Cl bonds are of particular interest as they can indicate which halogen is more likely to be involved in radical reactions or certain types of coupling reactions.

DFT calculations are a reliable method for predicting BDEs. nih.govnih.gov The BDE for the C-X bond (where X is Br or Cl) would be calculated as the enthalpy difference between the products (the benzyl radical and a halogen radical) and the parent molecule.

BDE(C-X) = [H(benzyl radical) + H(halogen radical)] - H(benzyl alcohol derivative)

Based on general chemical principles and computational studies on other halogenated aromatic compounds, it is well-established that the C-Cl bond is stronger than the C-Br bond. nih.gov This is due to the greater electronegativity and smaller size of chlorine, leading to a more effective orbital overlap with carbon.

| Bond | Typical Experimental BDE (kJ/mol) in Benzyl Halides | Computational Method for Prediction |

| C-Cl | ~293 | DFT (e.g., M06-2X, ωB97X-D) |

| C-Br | ~247 | DFT (e.g., M06-2X, ωB97X-D) |

This interactive table shows representative BDE values for C-Cl and C-Br bonds in simple benzyl halides. The values for this compound would be influenced by the presence of the other substituents but are expected to follow the same trend (C-Cl > C-Br). nih.govresearchgate.net

Therefore, a DFT analysis would almost certainly predict a higher BDE for the C-Cl bond than for the C-Br bond in this compound. This suggests that, in reactions involving the cleavage of a carbon-halogen bond, the C-Br bond would be more reactive.

Frontier Molecular Orbital (FMO) Theory Applications in Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com The energies and spatial distributions of these orbitals are critical for predicting reaction outcomes.

For this compound, the HOMO would represent the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the region most likely to accept electrons (acting as an electrophile). youtube.com DFT calculations on similar molecules, like 2,6-dichlorobenzyl alcohol, show that the HOMO and LUMO are typically distributed across the π-system of the aromatic ring and the halogen substituents. theaic.org

HOMO: The HOMO of this compound would likely have significant contributions from the π-orbitals of the benzene ring and the p-orbitals of the bromine, chlorine, and oxygen atoms. Its energy (EHOMO) indicates the molecule's ionization potential and nucleophilicity.

LUMO: The LUMO would likely be an antibonding π* orbital of the aromatic system. Its energy (ELUMO) relates to the electron affinity and electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

By analyzing the locations of the HOMO and LUMO on the molecular structure, FMO theory can predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile would preferentially attack the carbon atoms where the HOMO has the largest electron density. Conversely, a nucleophile would attack at atoms where the LUMO is localized.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

5-Bromo-2-chlorobenzyl alcohol is a highly valued intermediate in organic synthesis. The strategic placement of bromine and chlorine atoms on the aromatic ring, combined with the reactive hydroxyl group, offers distinct points for chemical modification. This allows chemists to selectively functionalize the molecule, introducing a variety of chemical groups at specific positions to construct complex molecular architectures. The hydroxyl group can undergo typical alcohol reactions, such as oxidation to form an aldehyde or carboxylic acid, while the halogen atoms can participate in various coupling and substitution reactions, expanding its synthetic utility. This versatility establishes it as a key starting material for a diverse range of organic molecules.

In the field of medicinal chemistry, this compound functions as a precursor for the synthesis of various bioactive molecules and Active Pharmaceutical Ingredients (APIs). APIs are the essential bioactive components in medicines responsible for delivering therapeutic effects. Halogenated compounds are of significant interest in drug development because the inclusion of halogen atoms can modulate the biological activity of a molecule. The bromine and chlorine atoms in this compound can alter a molecule's lipophilicity, which influences its ability to cross cell membranes. Furthermore, these halogens can engage in halogen bonding, a non-covalent interaction that can be critical for the binding of a drug to its receptor target. The synthesis of APIs often involves biocatalysis, which uses enzymes to create optically pure compounds under mild conditions, a methodology applicable to intermediates derived from this benzyl (B1604629) alcohol. acs.org

The structural motifs present in this compound make it a relevant building block for the development of new agrochemicals. Halogenated aromatic compounds are a well-established class of molecules in the agricultural industry, frequently forming the core of herbicides, insecticides, and fungicides. The presence of both bromo and chloro substituents allows for the creation of derivatives with fine-tuned properties, potentially leading to the discovery of new active compounds for crop protection. Its utility as a research chemical supports its application in the synthesis and screening of novel agrochemical candidates. sigmaaldrich.com

Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of specialty chemicals. These are chemicals produced for specific, performance-enhancing applications. The compound's capacity to serve as a versatile intermediate allows for its use in creating a wide array of complex organic molecules tailored for specialized functions in various industries. calpaclab.com

Development of Novel Synthetic Methodologies Utilizing the Compound

Research has focused on developing more efficient synthetic routes for derivatives of this compound. For instance, one-pot synthesis methods have been designed for compounds like 5-bromo-2-chloro-4'-ethoxy diphenylmethane. google.com This process starts with 2-chloro-5-bromobenzoic acid, which is reacted with thionyl chloride to form the corresponding benzoyl chloride. google.com This intermediate then undergoes a Friedel-Crafts acylation reaction with phenetole, followed by a hydroboration reduction, all within a single reaction vessel. google.com This approach simplifies the operation, reduces catalyst consumption, and avoids the need to isolate and purify intermediates. google.com A similar methodology has been developed for the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone, which also aims to reduce byproducts and difficult-to-treat waste streams associated with traditional Friedel-Crafts reactions. google.com

| Target Product | Starting Material | Key Reactions | Advantages of Methodology | Reference |

|---|---|---|---|---|

| 5-bromo-2-chloro-4'-ethoxy diphenylmethane | 2-chloro-5-bromobenzoic acid | Friedel-Crafts Acylation, Hydroboration Reduction | One-pot synthesis, reduced catalyst use, no intermediate separation. | google.com |

| 5-bromo-2-chloro-4'-ethoxy benzophenone | 5-bromo-2-chlorobenzoic acid | Acyl Chloride Formation, Friedel-Crafts Acylation | Reduces ortho-isomer byproducts and acidic waste. | google.com |

Exploration in Structure-Activity Relationship (SAR) Studies for Halogenated Benzyl Alcohol Derivatives

This compound and related compounds are valuable tools in structure-activity relationship (SAR) studies. SAR explores how a molecule's chemical structure correlates with its biological activity. drugdesign.org In a study of 20 mono-substituted benzyl alcohols, researchers investigated the structure-toxicity relationship by measuring growth inhibition in Tetrahymena pyriformis. nih.gov A quantitative structure-activity relationship (QSAR) model based solely on the 1-octanol/water partition coefficient (log Kow) showed poor correlation. nih.gov However, the model's predictability was significantly improved by adding the Hammett sigma constant (σ) as a second molecular descriptor. nih.gov This demonstrates that both the hydrophobicity (log Kow) and the electronic effects of the substituents (σ) are critical for determining the biological activity of halogenated benzyl alcohols. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, and its alteration can disrupt these crucial interactions with a biological receptor. drugdesign.org The addition of halogen atoms can increase binding affinity through van der Waals interactions. drugdesign.org Furthermore, ortho-halogenation can influence the molecule's conformation, which in turn affects its interaction with target sites. researchgate.netresearchgate.net

| Molecular Descriptor | Symbol | Represents | Significance in SAR/QSAR Models | Reference |

|---|---|---|---|---|

| 1-Octanol/Water Partition Coefficient | log Kow | Hydrophobicity/Lipophilicity | Influences membrane permeability and transport to the target site. | nih.gov |

| Hammett Sigma Constant | σ | Electronic effect of a substituent (electron-donating/withdrawing) | Improves the predictive power of QSAR models for toxicity by accounting for electronic interactions. | nih.gov |

Considerations in Materials Science Research

The applications for derivatives of this compound extend into materials science. The presence of bromo and chloro functional groups can impart specific properties to larger molecules and polymers, such as flame retardancy and increased thermal stability. Benzyl alcohol itself has been used in the nonaqueous, low-temperature synthesis of crystalline nano-objects, indicating that its derivatives could be explored for creating novel nanomaterials with controlled dimensionality. dntb.gov.ua As a readily available research chemical from major suppliers to the material science industry, this compound is positioned as a building block for developing new functional materials. sigmaaldrich.com

Insufficient Data for Comprehensive Analysis of this compound in Biological Research

Initial research into the biological applications of the chemical compound this compound reveals a significant lack of specific studies detailing its direct use in exploring molecular targets and cellular pathways. Publicly available scientific literature and databases primarily categorize this compound as a chemical intermediate, with its utility centered on the synthesis of more complex molecules.

While the inherent reactivity of the brominated and chlorinated benzyl alcohol structure suggests its potential as a building block in the development of pharmacologically active agents, specific research detailing the biological evaluation of this compound itself is not readily found. The compound is commercially available from various chemical suppliers, indicating its use in research and development. However, the end applications and the specific biological studies it may be a precursor for are not explicitly detailed in the available resources.

Consequently, a detailed discussion of its role in studying molecular targets or its effects on biological pathways cannot be constructed at this time due to the absence of published research findings. Further investigation into proprietary research or more obscure scientific journals might yield relevant information, but it is not accessible through standard public searches.

Without specific data on its biological activity, any discussion on its applications in medicinal chemistry research would be purely speculative and fall outside the required scope of reporting on detailed research findings.

Future Research Directions and Emerging Challenges

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of 5-bromo-2-chlorobenzyl alcohol and its precursors has traditionally involved methods that present environmental and safety challenges. A significant push towards "green" chemistry is steering research into more sustainable and efficient synthetic routes.

Current methods for producing this compound often start from 2-chlorobenzoic acid. google.com A common pathway involves the bromination of 2-chlorobenzoic acid to form 5-bromo-2-chlorobenzoic acid, followed by its reduction. google.comguidechem.com While systems like N-bromosuccinimide (NBS) in sulfuric acid have improved selectivity in the bromination step, they can still produce difficult-to-remove isomers. guidechem.compatsnap.com The subsequent reduction of the carboxylic acid to the alcohol has seen improvements, with the sodium borohydride (B1222165)/sulfuric acid system being a safer and more cost-effective alternative to borane-based reagents or those using expensive iodine. google.comguidechem.com This method can achieve yields of up to 95%. google.com

However, challenges remain in minimizing waste and avoiding hazardous materials. For instance, the oxidation of this compound to 5-bromo-2-chlorobenzaldehyde (B64787), a key step in the synthesis of various pharmaceuticals, has historically used chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), which lead to heavy metal pollution. guidechem.com The Swern oxidation, another alternative, requires very low temperatures and produces toxic, malodorous byproducts. guidechem.com

Future research is increasingly focused on catalytic and enzymatic processes. The use of a NaClO/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system for the oxidation of this compound represents a greener alternative that avoids heavy metals and reduces energy consumption, with yields between 85-90%. google.comguidechem.com Enzymatic synthesis is another promising avenue. Biocatalysis, using enzymes like lipases or alcohol dehydrogenases, operates under mild conditions and can exhibit high selectivity, thereby reducing byproducts and energy costs. researchgate.net For example, the enzymatic synthesis of various benzyl (B1604629) alcohol derivatives via transesterification has been demonstrated, and similar strategies could be developed for this compound. mdpi.comresearchgate.net The development of combined photoredox and enzymatic C-H hydroxylation offers a novel, one-pot method for creating enantioenriched benzylic alcohols, a strategy that could potentially be adapted for derivatives of this compound. nih.gov

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its three key functional components: the hydroxyl group, the aromatic ring, and the halogen substituents. While its role as a building block in nucleophilic substitution and coupling reactions is established, there is considerable scope for discovering new reaction pathways. cymitquimica.com

The presence of both bromine and chlorine atoms on the benzene (B151609) ring allows for selective functionalization. glindiachemicals.com The different reactivities of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions, a powerful tool in the construction of complex molecular architectures. Future research could focus on developing highly selective catalytic systems (e.g., palladium or copper-based) that can discriminate between the two halogen sites, enabling the stepwise introduction of different functionalities.

The electron-withdrawing nature of the chlorine and bromine atoms influences the reactivity of the benzyl alcohol moiety. This electronic effect can be harnessed in unconventional transformations. For instance, the increased electrophilicity at the benzylic position due to the fluorine substituent in the analogous 5-bromo-2-fluorobenzyl alcohol facilitates nucleophilic attacks in cyclization reactions. Similar effects in this compound could be explored for novel intramolecular reactions to construct heterocyclic systems, which are prevalent in medicinal chemistry.

Furthermore, the interaction of the hydroxyl group with the ortho-chloro substituent could lead to unique reactivity patterns, such as directed metalation or intramolecular hydrogen bonding influencing conformational preferences and reaction outcomes. Investigating these subtle through-space interactions could unveil novel synthetic opportunities. Research into Lewis acid-mediated reactions, such as the formation of a benzylic carbocation with titanium tetrachloride (TiCl4), has been used to generate diarylmethanes from related structures and could be applied to this compound for new carbon-carbon bond-forming reactions. researchgate.net

Advanced Computational Projections for Undiscovered Properties and Reactivity

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research and accelerating discovery. smolecule.com

Density Functional Theory (DFT) can be employed to calculate the electronic structure and predict reactivity indices. For example, mapping the electrostatic potential surface can identify sites susceptible to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's behavior in various reactions. These computational tools can help in designing reactions with higher selectivity and yield. For instance, computational modeling can predict the relative activation barriers for reactions at the bromine versus the chlorine position, aiding in the development of selective cross-coupling protocols.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with solvents, catalysts, or biological macromolecules. Understanding its preferred conformations and dynamic behavior is crucial for designing catalysts or enzyme active sites that can accommodate it effectively.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound based on their structural features. By correlating calculated molecular descriptors with experimentally determined activities, these models can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, saving significant time and resources.

Exploration of Specific Biological Activities and Underlying Mechanisms

The primary documented application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably SGLT2 inhibitors like Dapagliflozin, Ertugliflozin, and Empagliflozin, which are used to treat type 2 diabetes. google.comguidechem.comthieme-connect.com This established role underscores the importance of its structural framework in achieving therapeutic effects.

However, the intrinsic biological activity of this compound itself remains largely unexplored. Halogenated organic compounds often exhibit significant biological properties, and the presence of both bromine and chlorine could confer interesting activities. smolecule.com For instance, structurally similar compounds are known to possess antimicrobial and anticancer properties. smolecule.com Future research should, therefore, involve systematic screening of this compound and its simple derivatives against a wide range of biological targets, including bacteria, fungi, and cancer cell lines.

Should any significant biological activity be discovered, the subsequent challenge would be to elucidate the underlying mechanism of action. smolecule.com This would involve a combination of experimental and computational approaches. Interaction studies with biomolecules such as proteins and nucleic acids would be essential to identify potential molecular targets. smolecule.com Techniques like affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry could be used to study binding events.

Moreover, understanding the metabolic fate of this compound is crucial. In biological systems, it is likely to be metabolized, and its metabolites could be responsible for either the observed therapeutic effects or potential toxicity. Identifying these metabolites and assessing their biological profiles would be a critical aspect of a comprehensive evaluation. The exploration of its potential as a lead compound in medicinal chemistry could open up new therapeutic avenues beyond its current use as a synthetic building block. smolecule.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-2-chlorobenzyl alcohol, and how can purity be optimized?

- A common method involves oxidation of this compound to its aldehyde derivative using pyridinium chlorochromate (PCC) in dichloromethane under controlled conditions (0°C to room temperature, 3 hours) . Purity optimization requires rigorous purification via column chromatography or recrystallization, with monitoring by TLC or HPLC. The starting material's purity (>95.0% by HPLC) is critical, as impurities in reagents (e.g., thionyl chloride in similar syntheses) can lead byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- 1H NMR : Look for characteristic benzylic protons (δ ~4.6 ppm for -CH2OH) and aromatic splitting patterns influenced by bromine and chlorine substituents (e.g., para/meta coupling). IR : A broad O-H stretch (~3200-3400 cm⁻¹) and C-Br/C-Cl vibrations (~600-800 cm⁻¹). MS : Molecular ion peaks at m/z 221.47 (C₇H₆BrClO⁺) with isotopic clusters from Br/Cl . Compare with reference spectra from NIST or crystallographic data .

Q. What are the stability considerations for this compound under varying storage conditions?

- The compound should be stored in airtight containers at 10–30°C, protected from light and moisture. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways, such as oxidation to the aldehyde or hydrolysis of the benzyl alcohol group. Analytical monitoring via HPLC or GC-MS is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- The electron-withdrawing Cl (ortho) and Br (meta) groups decrease electron density on the benzyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the bulky Br may slow reactions compared to unsubstituted benzyl alcohols. Computational studies (DFT) can map charge distribution and transition states . Experimental validation via kinetic studies (e.g., SN2 reactions with thionyl chloride) is critical .

Q. What methodologies resolve contradictions in reported melting points or spectral data for this compound?

- Discrepancies may arise from polymorphic forms or residual solvents. Use single-crystal X-ray diffraction (as in related benzyl alcohol derivatives ) to confirm solid-state structure. Cross-validate purity via elemental analysis (C, H, Br, Cl) and DSC for thermal behavior .

Q. How can this compound be utilized as a synthetic intermediate in pharmaceutical impurity profiling?

- It serves as a precursor for impurities like Empagliflozin Bromo Impurity (CAS 915085-89-5), requiring precise chromatographic separation (HPLC with UV/HRMS detection). Method development should optimize mobile phase (e.g., acetonitrile/ammonium formate) and column chemistry (C18 or HILIC) to resolve closely related analogs .

Q. What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

- Use PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact. Similar brominated benzyl alcohols may release toxic fumes (HBr, HCl) under heat. Refer to GHS guidelines for storage (flammable cabinets) and disposal (neutralization before waste treatment) .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation .

- Analytical Cross-Validation : Combine NMR, IR, and MS with crystallographic data to confirm structural assignments .

- Computational Tools : Use Gaussian or ORCA for mechanistic studies to reduce experimental trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.